

A Comparative Guide to PFKFB3 Inhibitors: PFK15 in Focus

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Compound of Interest

Compound Name: *Pfkfb3-IN-2*

Cat. No.: *B280668*

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For researchers, scientists, and drug development professionals, understanding the nuances of available inhibitors for the key metabolic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is critical for advancing research in oncology, inflammation, and metabolic diseases. This guide provides a detailed comparison of PFKFB3 inhibitors, with a primary focus on the well-characterized compound PFK15. A direct comparison with **PFKFB3-IN-2** was intended; however, a thorough search of scientific literature and chemical databases revealed that "**PFKFB3-IN-2**" is a product identifier from commercial suppliers (CAS Number: 794552-84-4) for a compound lacking publicly available experimental data for a direct comparative analysis.

This guide will, therefore, present a comprehensive overview of PFK15, including its performance, supporting experimental data, and methodologies, while also drawing comparisons with other known PFKFB3 inhibitors where data is available.

PFKFB3: A Key Regulator of Glycolysis and Cell Proliferation

PFKFB3 is a bifunctional enzyme that plays a pivotal role in regulating glycolysis, the metabolic pathway that converts glucose into energy. It catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By increasing the levels of F-2,6-BP, PFKFB3 enhances the glycolytic rate. This function is particularly crucial in cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), to support their rapid

proliferation and survival. Beyond its role in metabolism, PFKFB3 is also implicated in cell cycle progression and the suppression of apoptosis. Its involvement in various signaling pathways, including those related to hypoxia and insulin, further underscores its importance as a therapeutic target.

PFK15: A Potent and Selective PFKFB3 Inhibitor

PFK15, with the chemical name 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, emerged as a more potent derivative of the earlier PFKFB3 inhibitor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO).

Quantitative Data Summary

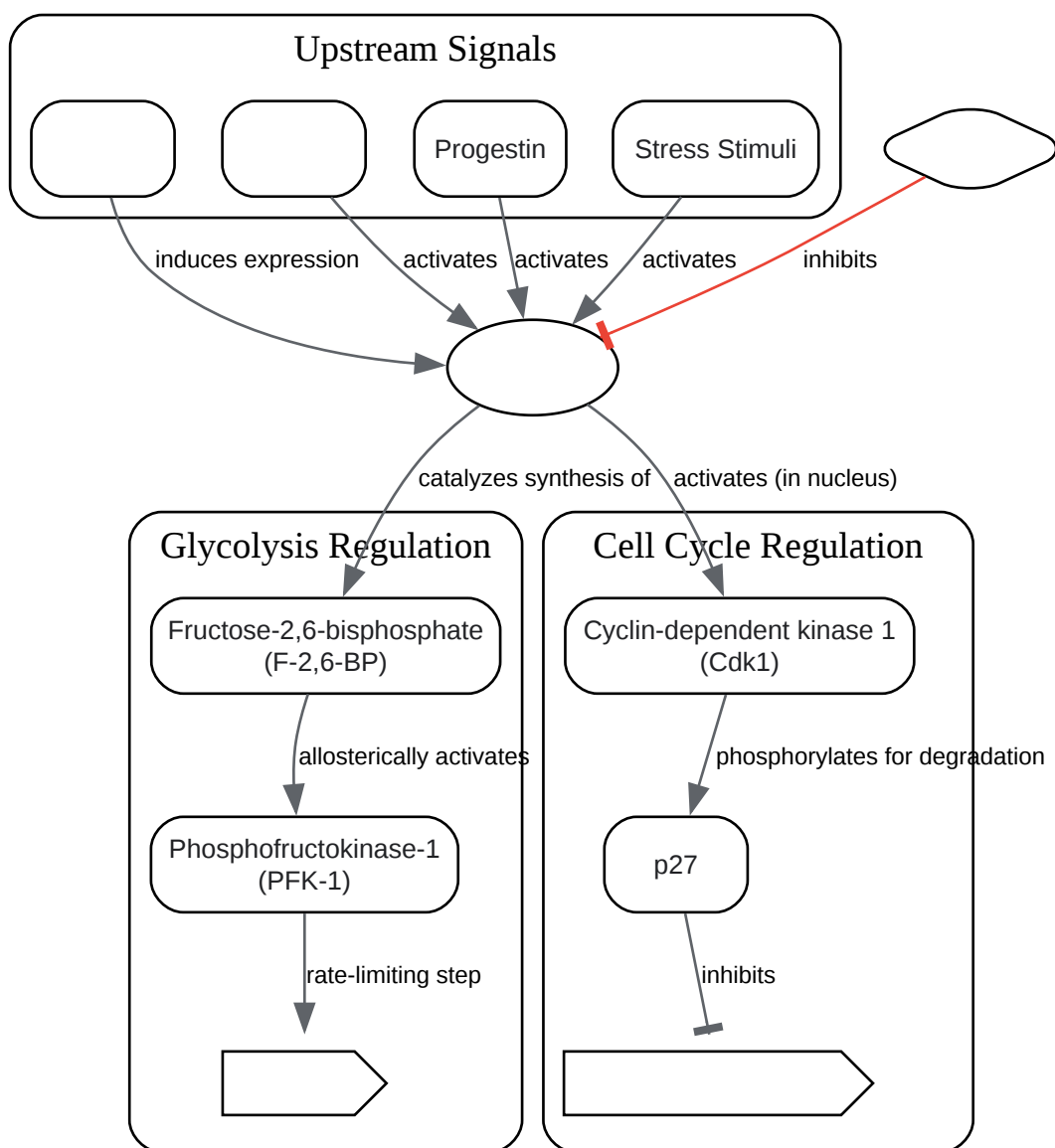
The following tables summarize the key quantitative data for PFK15, providing a clear comparison of its inhibitory activity and effects on various cell lines.

Inhibitor	Target	IC50 (in vitro)	Cell Line	Effect	Reference
PFK15	PFKFB3	207 nM	Recombinant Human PFKFB3	Enzyme Inhibition	
PFK15	Cell Proliferation	6.59 ± 3.1 µmol/L	MKN45 (Gastric Cancer)	Inhibition of Cell Viability	
PFK15	Cell Proliferation	8.54 ± 2.7 µmol/L	AGS (Gastric Cancer)	Inhibition of Cell Viability	
PFK15	Cell Proliferation	10.56 ± 2.4 µmol/L	BGC823 (Gastric Cancer)	Inhibition of Cell Viability	

Parameter	Cell Line	Treatment	Result	Reference
F-2,6-BP Levels	Jurkat, H522	PFK15	Reduced	
Glucose Uptake	Jurkat, H522	PFK15	Reduced	
Intracellular ATP	Jurkat, H522	PFK15	Reduced	
Apoptosis	Jurkat	PFK15	Induced	
Cell Cycle	MKN45, AGS	PFK15	G0/G1 Arrest	
Tumor Growth (in vivo)	Lewis Lung Carcinoma	25 mg/kg PFK15	Suppressed	

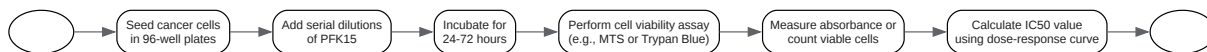
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.



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Caption: PFKFB3 Signaling Pathway and Point of Inhibition by PFK15.



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Caption: General experimental workflow for determining the IC50 of PFK15.

Detailed Experimental Protocols

Determination of IC₅₀ for PFKFB3 Inhibition (In Vitro Enzyme Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound against recombinant PFKFB3 enzyme.

Materials:

- Recombinant human PFKFB3 protein
- ATP
- Fructose-6-phosphate (F6P)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Test compound (PFK15) dissolved in DMSO
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant PFKFB3 enzyme, and F6P.
- Add serial dilutions of the test
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